molecular formula C24H37FN4O B5050127 N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine

Cat. No.: B5050127
M. Wt: 416.6 g/mol
InChI Key: SLXVFGDPIWOHEV-UHFFFAOYSA-N
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Description

“N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine” is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methoxyethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine” typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Alkylation of the pyrazole ring: The pyrazole ring can be alkylated using an appropriate alkyl halide.

    Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of the pyrazole and piperidine rings: This step involves the use of a linker, such as a methylene bridge, to connect the two rings.

    Introduction of the methoxyethanamine group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethanamine group.

    Reduction: Reduction reactions can occur at the pyrazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

It may be investigated for its potential biological activity, including its effects on various biological pathways and targets.

Medicine

The compound could be explored for its therapeutic potential, such as its ability to interact with specific receptors or enzymes.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine” would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]-2-methoxyethanamine
  • N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(piperidin-4-yl)methyl]-2-methoxyethanamine

Uniqueness

The unique combination of the pyrazole and piperidine rings, along with the methoxyethanamine group, may confer specific properties to the compound, such as enhanced biological activity or improved pharmacokinetic profiles.

Properties

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37FN4O/c1-5-29-20(3)23(19(2)26-29)18-28(14-15-30-4)16-21-10-12-27(13-11-21)17-22-8-6-7-9-24(22)25/h6-9,21H,5,10-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXVFGDPIWOHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(CCOC)CC2CCN(CC2)CC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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